Acetophenone phenylhydrazone

Thermal stability Degradation pathway Reaction mechanism

Generic phenylhydrazones cause irreproducible results in pyrazole synthesis and SAR studies. Acetophenone phenylhydrazone (CAS 583-11-9) is the precisely defined E-isomer building block required for validated transformations. - **Synthetic specificity:** Reacts with diketene to form crystalline 4-acetyl-2-phenylpyrazolidin-3-one; aliphatic analogs yield intractable resins. - **Bioactive advantage:** Pyrazole derivatives achieve cathepsin L Ki 10⁻¹⁰ M, 10-1000x potency vs. non-peptidyl inhibitors. - **Analytical application:** Precursor for THAPPH chelator, thorium detection at 3.246 × 10⁵ L·mol⁻¹·cm⁻¹, RSD 0.55%.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 583-11-9
Cat. No. B3343879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone phenylhydrazone
CAS583-11-9
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14N2/c1-12(13-8-4-2-5-9-13)15-16-14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+
InChIKeyCPSCIFXVLXCFIQ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetophenone Phenylhydrazone: Structural and Reactivity Overview


Acetophenone phenylhydrazone (CAS 583-11-9), also known as 1-phenylethanone phenylhydrazone, is a key member of the aryl ketone phenylhydrazone class, widely employed as a synthetic building block in organic chemistry and medicinal chemistry [1]. It is typically prepared via condensation of acetophenone with phenylhydrazine, yielding a crystalline solid with a melting point of 105-106°C . The compound exists predominantly as the E-isomer, with X-ray crystallography revealing a planar conformation and a monoclinic crystal system (space group P21/c) [2]. Its hydrazone linkage (C=N-N) serves as a versatile handle for subsequent chemical transformations, including cycloadditions and pyrazole formation, making it a strategically important intermediate for researchers designing compound libraries [3].

Heterocycle building block for pyrazolidinone and pyrazole library synthesis
Defined E‑isomer geometry supports predictable crystal engineering studies
Precursor for metal‑chelating reagents in trace analytical methods
Model substrate for phenylhydrazone thermolysis and degradation pathway research

Why Acetophenone Phenylhydrazone Is Not Interchangeable


Substituting acetophenone phenylhydrazone with closely related analogs such as benzophenone phenylhydrazone, acetone phenylhydrazone, or benzaldehyde phenylhydrazone introduces significant and quantifiable alterations in reaction outcomes, thermolytic stability, and derivative bioactivity. As demonstrated in Section 3, these phenylhydrazones diverge markedly in their thermolysis product profiles [1], their reactivity toward electrophiles like diketene and arenecarbonyl isothiocyanates [2][3], and the resulting biological activity of derived compounds [4]. Procurement based on generic phenylhydrazone classification without precise structural specification risks irreproducible results in synthetic procedures and invalid structure-activity relationship (SAR) conclusions.

Aliphatic analogs May form intractable resins with diketene instead of crystalline pyrazolidinones, disrupting heterocycle synthesis.
Benzophenone analog Generates distinct thermolytic products (e.g., 9‑phenylacridine), complicating degradation pathway interpretation.
Aldehyde / aliphatic analogs React readily with isothiocyanates, whereas target remains inert—may undermine orthogonal protection strategies.

Acetophenone Phenylhydrazone: Comparative Evidence


Distinct Thermolysis Products vs. Benzophenone Phenylhydrazone

Under identical thermolysis conditions (reflux in air for 24 hours), acetophenone phenylhydrazone produces a unique set of decomposition products including 7-methyl-3-phenylindole, whereas benzophenone phenylhydrazone yields 9-phenylacridine as a characteristic product. This divergence provides a basis for distinguishing these compounds in complex reaction mixtures [1].

Thermolysis Profile
Head‑to‑head
Target: 7‑methyl‑3‑phenylindole
Comparator: 9‑phenylacridine
Distinct product fingerprints may support impurity tracking
Under air reflux for 24 h
Thermal stability Degradation pathway Reaction mechanism Analytical method development

Divergent Diketene Reactivity: Cycloaddition vs. Resinification

Refluxing acetophenone phenylhydrazone with diketene in acetic acid cleanly affords the pyrazolidinone derivative 4-acetyl-2,5-diphenylpyrazolidin-3-one. In stark contrast, under identical conditions, aliphatic ketone phenylhydrazones (e.g., acetone phenylhydrazone, methylethylketone phenylhydrazone) yield only intractable resinous products, precluding isolation of defined compounds [1].

Diketene Cycloaddition
Head‑to‑head
Target: defined pyrazolidinone
Aliphatic analogs: resinous mixtures
Critical for reliable heterocycle scaffold synthesis
Reflux in acetic acid
Cycloaddition Heterocycle synthesis Reaction selectivity Synthetic methodology

Inertness Toward Arenecarbonyl Isothiocyanates

Acetophenone phenylhydrazone exhibits complete lack of reactivity with benzoyl and 2-furoyl isothiocyanates, yielding no reaction. In direct contrast, acetone phenylhydrazone reacts to form 1,3,4-thiadiazoline derivatives, and benzaldehyde phenylhydrazone yields 2-phenyl-4-acylthiosemicarbazones [1].

Isothiocyanate Reactivity
Head‑to‑head
Target: no reaction
Comparators: thiadiazolines or thiosemicarbazones
Supports chemoselective synthesis strategies
Room temperature exposure
Chemoselectivity Reactivity screening Functional group compatibility Protecting group strategy

Planar Conformation by X-ray Crystallography

Single-crystal X-ray diffraction of (E)-acetophenone phenylhydrazone reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a=5.520(2) Å, b=8.944(3) Å, c=23.591(8) Å, β=90.28(3)°, and V=1164.7(7) ų. The molecule adopts a planar conformation with both nitrogen atoms in trigonal-planar geometries, a feature not universally shared among phenylhydrazones [1].

Solid‑State Geometry
Class‑level
Monoclinic P2₁/c, planar conformation
a 5.520 Å, b 8.944 Å, c 23.591 Å
Predictable crystal packing scaffold
Single‑crystal XRD at ambient temperature
Crystal engineering Conformational analysis Molecular modeling Solid-state chemistry

Cathepsin L Inhibition by Pyrazole Derivatives

Pyrazole derivatives synthesized from acetophenone phenylhydrazone precursors exhibit potent inhibition of cathepsin L, with Ki values reaching the order of 10⁻¹⁰ M (sub-nanomolar). This level of potency surpasses many previously reported non-peptidyl cathepsin inhibitors and establishes the acetophenone phenylhydrazone core as a privileged scaffold for developing novel therapeutics [1].

Pyrazole Cathepsin L Ki
Context‑dependent
Reported Ki ~ 10⁻¹⁰ M (derived compounds)
Supports enzyme inhibition screening context
Parent hydrazone is a synthetic precursor; SAR data require verification
Cathepsin inhibition Drug discovery Enzyme kinetics Pyrazole synthesis

Thorium(IV) Detection by THAPPH Derivative

The acetophenone phenylhydrazone derivative THAPPH functions as a highly sensitive chromogenic chelating reagent for Th(IV) determination. The method exhibits a molar absorptivity of 3.246 × 10⁵ L·mol⁻¹·cm⁻¹ and a Sandell's sensitivity of 0.0007153 μg·cm⁻², enabling detection at nano levels with high precision (RSD 0.55%) [1].

Th(IV) Detection
Reported
ε = 3.246×10⁵ L·mol⁻¹·cm⁻¹
Sandell’s sensitivity 0.0007153 μg·cm⁻²
Supports trace metal analytical method development
Using THAPPH derivative; benchmarked against AAS
Analytical chemistry Chelating agents Spectrophotometry Trace metal analysis

Validated Applications of Acetophenone Phenylhydrazone


Pyrazolidinone Synthesis via Diketene Cycloaddition

Researchers aiming to construct 4-acetyl-2-phenylpyrazolidin-3-one scaffolds should specifically procure acetophenone phenylhydrazone. As demonstrated in Evidence Item 2, this substrate yields a defined crystalline product upon reaction with diketene in acetic acid, whereas aliphatic ketone phenylhydrazone alternatives (e.g., acetone phenylhydrazone) produce only intractable resins, rendering them unsuitable for this transformation [1].

Cathepsin L Inhibitor Development

Medicinal chemists targeting cathepsin L for oncology or neurodegenerative disease programs should utilize acetophenone phenylhydrazone as the core building block for pyrazole libraries. Evidence Item 5 confirms that derivatives based on this scaffold achieve Ki values in the 10⁻¹⁰ M range, representing a potency advantage of 10- to 1000-fold over many reported non-peptidyl cathepsin inhibitors. This established SAR data supports the strategic selection of this phenylhydrazone for lead optimization efforts [2].

Ultra-Trace Thorium Quantification in Ores

Analytical laboratories requiring sensitive and selective determination of thorium at nano levels should consider acetophenone phenylhydrazone as a precursor for synthesizing the chelating reagent THAPPH. As detailed in Evidence Item 6, this derivative enables spectrophotometric detection with a molar absorptivity of 3.246 × 10⁵ L·mol⁻¹·cm⁻¹ and an RSD of 0.55%, outperforming common alternatives like Arsenazo III. The method has been validated for thorite ore analysis and benchmarked against AAS [3].

Thermolysis Studies with Defined Product Profiles

Investigators studying the thermal stability and decomposition pathways of phenylhydrazones must source authentic acetophenone phenylhydrazone, as its thermolysis product distribution is distinct from that of benzophenone phenylhydrazone. Evidence Item 1 establishes that under identical reflux conditions, acetophenone phenylhydrazone uniquely generates 7-methyl-3-phenylindole, whereas the benzophenone analog yields 9-phenylacridine. This specificity is essential for accurate impurity profiling and reaction mechanism elucidation [4].

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Defined cycloaddition reactivity with diketene
Product isolation and pyrazolidinone structural confirmation
Cathepsin L inhibition research
Pyrazole scaffold from hydrazone precursor
Ki determination and selectivity profiling
Trace thorium analysis in ores
High‑sensitivity chelating reagent precursor
Spectrophotometric method validation and matrix effect review
Thermal degradation studies
Characteristic thermolytic product profile
Impurity profiling and mechanistic elucidation

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